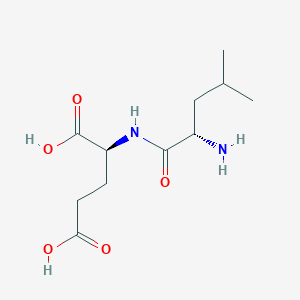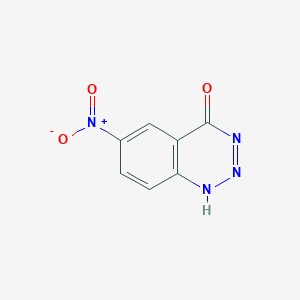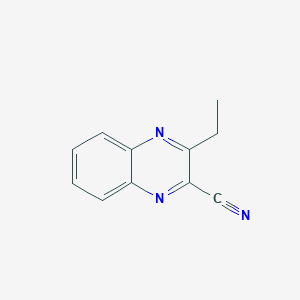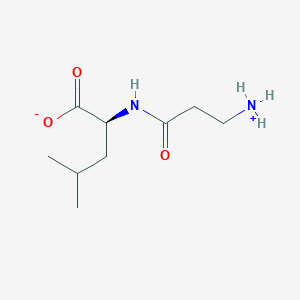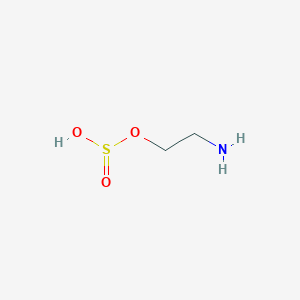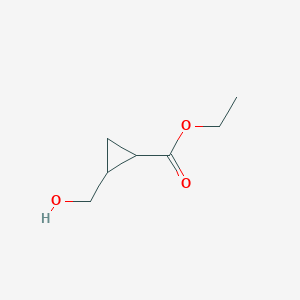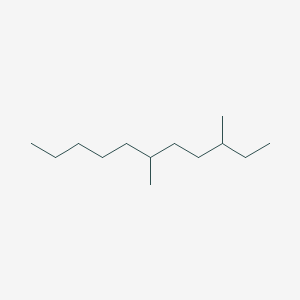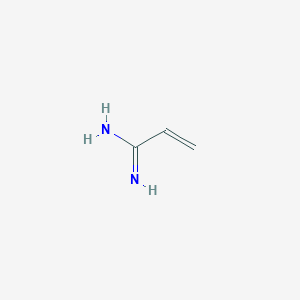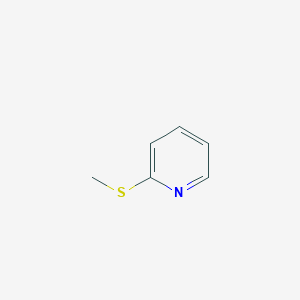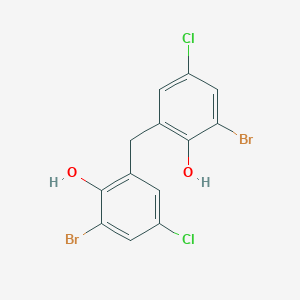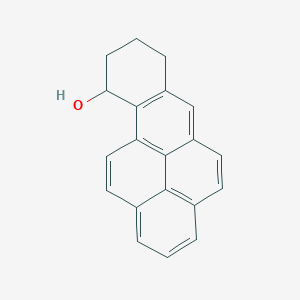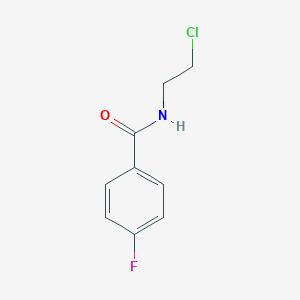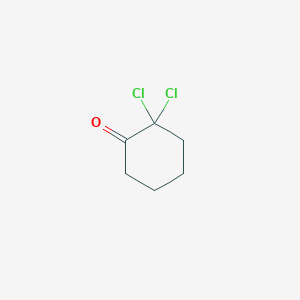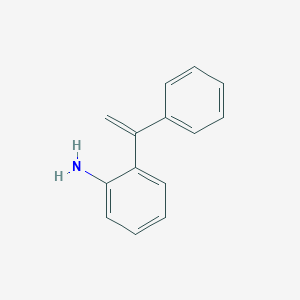
2-(1-Phenylvinyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenylvinyl)aniline is a chemical compound that is commonly used in scientific research. It is also known as 2-phenylvinylaniline, 2-phenyl-N-phenylethenylaniline, and N-phenyl-2-phenylethenylaniline. This compound has a wide range of applications in the field of organic chemistry, particularly in the synthesis of various organic compounds.
Aplicaciones Científicas De Investigación
2-(1-Phenylvinyl)aniline has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a model compound in the study of various organic reactions, including electrophilic aromatic substitution, oxidative coupling, and cross-coupling reactions.
Mecanismo De Acción
The mechanism of action of 2-(1-Phenylvinyl)aniline is not well understood. However, it is believed to act as a nucleophile in various organic reactions, including electrophilic aromatic substitution, oxidative coupling, and cross-coupling reactions. It may also act as a radical scavenger, protecting cells from oxidative damage.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(1-Phenylvinyl)aniline are not well studied. However, it is believed to have low toxicity and is not known to have any significant side effects. It may have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-Phenylvinyl)aniline is its versatility as a starting material for the synthesis of various organic compounds. It is also relatively inexpensive and easy to synthesize. However, its low solubility in water can make it difficult to work with in aqueous environments. It is also sensitive to air and light, which can cause it to degrade over time.
Direcciones Futuras
There are many potential future directions for the study of 2-(1-Phenylvinyl)aniline. One area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Another area of interest is the study of its antioxidant properties and potential use in the development of new drugs for the treatment of oxidative stress-related diseases. Additionally, its potential use as a model compound in the study of various organic reactions could lead to the development of new and more efficient synthetic methods for the production of organic compounds.
Métodos De Síntesis
The synthesis of 2-(1-Phenylvinyl)aniline involves the reaction between aniline and styrene. This reaction is catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The reaction proceeds via electrophilic aromatic substitution, where the styrene acts as an electrophile and the aniline acts as a nucleophile. The product of this reaction is 2-(1-Phenylvinyl)aniline, which can be purified by recrystallization.
Propiedades
Número CAS |
64097-92-3 |
|---|---|
Nombre del producto |
2-(1-Phenylvinyl)aniline |
Fórmula molecular |
C14H13N |
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H13N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1,15H2 |
Clave InChI |
BYTLHHFRLLQLDH-UHFFFAOYSA-N |
SMILES |
C=C(C1=CC=CC=C1)C2=CC=CC=C2N |
SMILES canónico |
C=C(C1=CC=CC=C1)C2=CC=CC=C2N |
Otros números CAS |
64097-92-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



